

CZL80: A Novel Caspase-1 Inhibitor for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CZL80 is a potent, selective, and brain-penetrable small molecule inhibitor of caspase-1, an enzyme implicated in inflammatory processes associated with a variety of neurological disorders. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **CZL80**. It details its mechanism of action, summarizes key findings from in vivo studies in models of epilepsy and ischemic stroke, and provides insights into its therapeutic potential. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development focused on neuroinflammation and neurological diseases.

Chemical Structure and Physicochemical Properties

CZL80 is a novel compound identified through structural virtual screening against the active site of caspase-1.[1][2] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Name	3-(3-(2- Thenylamino)benzylamino)ben zoic acid	[1]
Molecular Formula	C19H16N2O2S	N/A
Molecular Weight	336.41 g/mol	N/A
Appearance	N/A	N/A
Melting Point	Not reported	N/A
рКа	Not reported	N/A
Solubility	Soluble in a mixture of propylene glycol, ethanol, and water (5:1:4)	N/A

Note: "N/A" indicates that the data is not available in the reviewed literature.

Biological Activity and Pharmacokinetics

CZL80 is a highly potent and selective inhibitor of caspase-1.[1] Its biological activity and pharmacokinetic profile are highlighted below.

Parameter	Value	Source
Target	Caspase-1	[1][3]
IC50	24 nM	[1]
Bioavailability	Brain-penetrable	[1][2]
Pharmacokinetics	Considered a lead compound with a non-optimal pharmacokinetic profile; specific data on half-life and clearance are not reported.	N/A

Mechanism of Action: Inhibition of the Caspase-1 Signaling Pathway

CZL80 exerts its therapeutic effects by directly inhibiting caspase-1, a key enzyme in the inflammatory cascade. In neurological disorders such as epilepsy and stroke, various insults can trigger the assembly of the inflammasome, a multiprotein complex that activates procaspase-1 into its active form, caspase-1.

Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1 β and IL-18. These cytokines are subsequently released and contribute to neuroinflammation, neuronal hyperexcitability, and cell death. By inhibiting caspase-1, **CZL80** effectively blocks the production of mature IL-1 β and IL-18, thereby attenuating the downstream inflammatory signaling and its detrimental effects on the central nervous system. Specifically, the reduction in IL-1 β is thought to decrease glutamatergic transmission, a key factor in seizure generation and propagation.

Click to download full resolution via product page

Mechanism of action of CZL80.

In Vivo Efficacy

CZL80 has demonstrated significant efficacy in various preclinical models of neurological disorders.

Epilepsy and Seizure Models

In vivo studies have shown that **CZL80** possesses potent anti-seizure and anti-epileptogenic properties.

Model	Dosing	Key Findings	Source
Kainic Acid-Induced Status Epilepticus (Mice)	3, 10, 30 mg/kg, i.p.	Dose-dependently terminated diazepam-resistant status epilepticus, extended the therapeutic time window, and protected against neuronal damage.	N/A
Pentylenetetrazol (PTZ)-Induced Seizures (Mice)	Not specified	Reduced seizure severity.	N/A
Maximal Electroshock (MES)-Induced Seizures (Mice)	Not specified	Increased seizure threshold.	N/A
Amygdaloid Kindled Rats	Not specified	Reduced seizure duration and afterdischarge duration.	N/A
Febrile Seizures (Neonatal Mice)	Not specified	Reduced incidence and severity of hyperthermia-induced seizures.	[2]

Ischemic Stroke Model

CZL80 has also shown neuroprotective effects in a model of ischemic stroke.

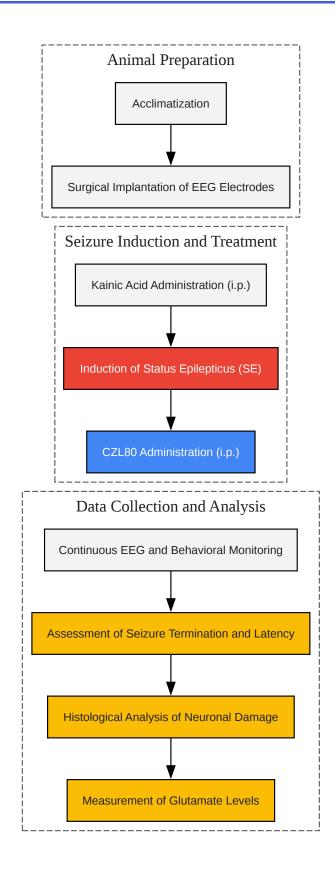
Model	Dosing	Key Findings	Source
Photothrombotic Stroke (Mice)	10, 30 mg/kg/day, i.p. for 7 days	Improved neurological function and reduced motor deficits with a wide therapeutic window.	N/A

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental designs used in the evaluation of **CZL80**.

Synthesis of CZL80

The detailed synthesis protocol for **CZL80** is not publicly available. It is described as a compound synthesized by the research group at Zhejiang University.[3]


In Vitro Caspase-1 Inhibition Assay

The specific protocol used to determine the IC $_{50}$ of **CZL80** against caspase-1 has not been detailed in the available literature. Generally, such assays involve incubating recombinant caspase-1 with a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The reduction in fluorescence, indicative of enzyme inhibition, is then measured to calculate the IC $_{50}$ value.

In Vivo Seizure Models: Kainic Acid-Induced Status Epilepticus

A widely used model to study temporal lobe epilepsy involves the administration of kainic acid.

Click to download full resolution via product page

Workflow for the kainic acid-induced seizure model.

Protocol Steps:

- Animal Preparation: Adult male mice are surgically implanted with cortical or hippocampal electrodes for electroencephalogram (EEG) recording and allowed to recover.
- Seizure Induction: Status epilepticus (SE) is induced by intraperitoneal (i.p.) injection of kainic acid. The onset of SE is confirmed by continuous EEG monitoring and behavioral observation.
- CZL80 Administration: At a predetermined time after the onset of SE, mice are treated with CZL80 at various doses (e.g., 3, 10, or 30 mg/kg, i.p.).
- Monitoring and Analysis: EEG and behavior are continuously monitored to assess the termination of SE and the latency to termination.
- Post-mortem Analysis: At the end of the experiment, brain tissue is collected for histological analysis to assess the extent of neuronal damage. In some studies, in vivo microdialysis or fiber photometry may be used to measure glutamate levels in the brain.

Assessment of Neuronal Damage

Histological techniques are employed to evaluate the neuroprotective effects of CZL80.

Protocol Steps:

- Tissue Preparation: Animals are euthanized, and their brains are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected.
- Sectioning: Coronal brain sections are cut using a cryostat or vibratome.
- Staining: Sections are stained with markers for neuronal viability (e.g., NeuN) or cell death (e.g., Fluoro-Jade or TUNEL staining).
- Microscopy and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. The number of surviving neurons or the extent of neuronal damage in specific brain regions (e.g., hippocampus) is quantified and compared between treatment groups.

Measurement of Glutamate Release

In vivo fiber photometry is a technique used to measure real-time changes in neurotransmitter levels in the brains of freely moving animals.

Protocol Steps:

- Virus Injection: A genetically encoded glutamate sensor (e.g., iGluSnFR) is expressed in a specific brain region of interest by injecting a viral vector (e.g., AAV).
- Fiber Optic Cannula Implantation: A fiber optic cannula is implanted above the injection site to allow for the delivery of excitation light and the collection of fluorescence signals.
- Data Acquisition: During the experiment (e.g., before, during, and after seizure induction and CZL80 treatment), changes in fluorescence intensity, which correlate with glutamate levels, are recorded.
- Data Analysis: The fluorescence signals are analyzed to determine the effect of CZL80 on glutamate dynamics.

Conclusion and Future Directions

CZL80 is a promising small molecule inhibitor of caspase-1 with demonstrated efficacy in preclinical models of epilepsy and ischemic stroke. Its ability to cross the blood-brain barrier and target a key mechanism of neuroinflammation makes it an attractive candidate for further development. Future research should focus on optimizing the pharmacokinetic properties of **CZL80** to enhance its clinical potential. Further studies are also warranted to explore the therapeutic utility of **CZL80** in other neurological disorders where neuroinflammation plays a critical role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structure-based discovery of CZL80, a caspase-1 inhibitor with therapeutic potential for febrile seizures and later enhanced epileptogenic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule caspase-1 inhibitor CZL80 terminates refractory status epilepticus via inhibition of glutamatergic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CZL80: A Novel Caspase-1 Inhibitor for Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363780#chemical-structure-and-properties-of-czl80]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com